[2-(tert-butoxy)ethyl]hydrazine
Description
[2-(tert-Butoxy)ethyl]hydrazine is a hydrazine derivative featuring a tert-butoxy group attached to an ethyl chain. This compound is part of a broader class of hydrazines, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.
Properties
Molecular Formula |
C6H16N2O |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethylhydrazine |
InChI |
InChI=1S/C6H16N2O/c1-6(2,3)9-5-4-8-7/h8H,4-5,7H2,1-3H3 |
InChI Key |
ZVBWMJSGZRDBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-butoxy)ethyl]hydrazine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-tert-butoxyethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(tert-butoxy)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield tert-butoxyethyl oxides, while reduction reactions may produce simpler hydrazine derivatives .
Scientific Research Applications
[2-(tert-butoxy)ethyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [2-(tert-butoxy)ethyl]hydrazine involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved in its action include nucleophilic attack on carbonyl groups and participation in redox reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
a) N-(4-Chlorobenzoyl)-N-(4-methoxyphenyl)hydrazine
- Structure : Contains a chlorobenzoyl and methoxyphenyl substituent instead of a tert-butoxyethyl group.
- Key Differences : Lacks the tert-butoxy group, resulting in reduced steric hindrance and altered electronic properties. The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups may influence reactivity in coupling reactions .
b) [3-(tert-Butoxy)cyclobutyl]hydrazine hydrochloride
- Structure : Features a tert-butoxy group attached to a cyclobutyl ring, with a hydrochloride salt.
- Key Differences : The cyclic structure introduces conformational rigidity compared to the flexible ethyl chain in [2-(tert-butoxy)ethyl]hydrazine. The hydrochloride salt enhances water solubility, which is absent in the neutral target compound .
c) tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- Structure : Includes a tetrahydropyran ring and a Boc-protected hydrazine.
- Key Differences : The Boc (tert-butoxycarbonyl) group provides orthogonal protection for the hydrazine moiety, enabling selective deprotection in multi-step syntheses. The tetrahydropyran ring contributes to stereoelectronic effects distinct from linear ethyl chains .
Physicochemical Properties
- Lipophilicity: The tert-butoxy group in this compound increases logP compared to non-tert-butoxy analogs (e.g., N-(4-Chlorobenzoyl)-N-(4-methoxyphenyl)hydrazine), enhancing membrane permeability .
- Solubility : Hydrochloride salts (e.g., [3-(tert-butoxy)cyclobutyl]hydrazine hydrochloride) exhibit higher aqueous solubility than neutral hydrazines .
- Stability : Boc-protected derivatives (e.g., tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate) are more stable under basic conditions but require acidic deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
